Dihydroorotase Inhibition: Target Compound Activity vs. Scaffold Baseline
The target compound exhibits measurable inhibition of dihydroorotase (DHOase), a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 against the mouse Ehrlich ascites enzyme [1]. This level of inhibition, while weak, represents a detectable interaction that is absent in the unsubstituted pyridazine-3,6-dione core scaffold, which lacks the aromatic substituent required for binding pocket occupancy. No comparative IC₅₀ data for the 4-chloro or 4-fluoro analogs are available in this assay system, precluding a direct potency ranking.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM (1 mM) against mouse Ehrlich ascites dihydroorotase at pH 7.37, tested at 10 μM |
| Comparator Or Baseline | Unsubstituted pyridazine-3,6-dione (CAS 42413-70-7): Not reported to inhibit DHOase; assumed inactive due to lack of aromatic side chain |
| Quantified Difference | Target compound shows measurable inhibition; baseline scaffold shows no detectable inhibition (qualitative difference) |
| Conditions | In vitro enzyme inhibition assay; dihydroorotase from mouse Ehrlich ascites; pH 7.37; compound concentration 10 μM |
Why This Matters
The presence of the 4-bromophenyl group is a minimal requirement for dihydroorotase engagement, distinguishing it from the unmodified core scaffold for antimetabolite research applications.
- [1] BindingDB. Affinity Data for 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione (CAS 5435-32-5). IC₅₀ = 1.00E+6 nM against dihydroorotase. Accessed via SMILES Search. View Source
